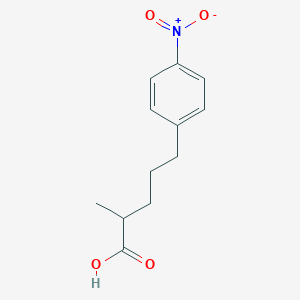

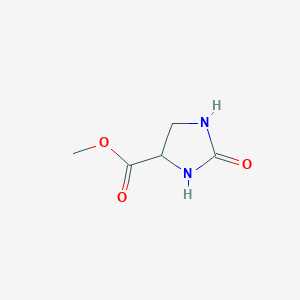

![molecular formula C13H19F2N3OS B2683411 1-[4-(Difluoromethoxy)phenyl]-3-[3-(dimethylamino)propyl]thiourea CAS No. 398995-87-4](/img/structure/B2683411.png)

1-[4-(Difluoromethoxy)phenyl]-3-[3-(dimethylamino)propyl]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[4-(Difluoromethoxy)phenyl]-3-[3-(dimethylamino)propyl]thiourea, also known as DAPT, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. DAPT is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and Notch receptors.

Applications De Recherche Scientifique

Novel Fluorescence Probes for Thiourea Detection

A novel phenyleneethynylene derivative, alongside its derivative p-acid-Br, demonstrates significant potential in the construction of thiourea sensors. The fluorescence intensity of these sensors responds proportionally to thiourea concentration, indicating high specificity, excellent stability, and good reproducibility. This development opens new avenues for sensitive thiourea assays, highlighting potential applications for the detection of various organics in water and fruit juice samples (Wang et al., 2016).

Advanced Probes for Metal Ion Detection

A simple probe incorporating thiourea showed remarkable fluorescence enhancement upon exposure to chromium(III) ions, showcasing its utility in biological systems, particularly in fluorescence imaging experiments of living human glioma cells. The study underscores the probe's high selectivity and sensitivity, suggesting its applicability in detecting metal ions in various environmental and biological contexts (Xu et al., 2014).

Catalysis in Organic Synthesis

A new class of bifunctional catalysts bearing a thiourea moiety has been synthesized, demonstrating efficiency in catalyzing the Michael reaction of 1,3-dicarbonyl compounds to nitroolefins. This catalyst facilitates the reaction with high enantio- and diastereoselectivity, offering a novel synthetic route for drugs like (R)-(-)-baclofen and establishing a methodology for constructing chiral quaternary carbon centers (Okino et al., 2005).

Investigation into Molecular Structure and Dynamics

The synthesis and characterization of a thiourea derivative, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl) phenyl]thiourea (ANF-2), have provided insights into its molecular structure and dynamics. Through spectroscopic methods and theoretical calculations, the study elucidates the molecule's stability, charge transfer mechanisms, and potential for nucleophilic attack, offering perspectives on its application in developing new analgesic drugs (Mary et al., 2016).

Antimicrobial and Antiviral Activities

Thiourea and thiazolidinone derivatives have been synthesized and tested for their antimicrobial and anti-HIV activities against various pathogens. The study demonstrates the potential of these compounds in addressing microbial resistance and contributing to the development of new therapeutic agents (Saljooghi et al., 2017).

Propriétés

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-3-[3-(dimethylamino)propyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F2N3OS/c1-18(2)9-3-8-16-13(20)17-10-4-6-11(7-5-10)19-12(14)15/h4-7,12H,3,8-9H2,1-2H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDINHKIXPDRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=S)NC1=CC=C(C=C1)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Difluoromethoxy)phenyl)-3-(3-(dimethylamino)propyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2683330.png)

![5-Methyl-3-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2683331.png)

![2-amino-4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683339.png)

![3,8-Dichloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2683342.png)

![N-(1-cyanocyclopentyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2683343.png)

![methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2683345.png)